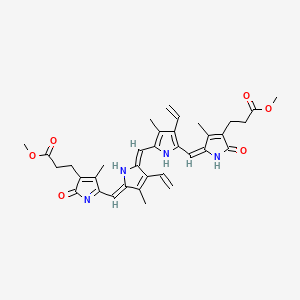

Biliverdin IX gamma dimethyl ester

Descripción

Contextualization within Bile Pigment Research Landscape

Bile pigments are a class of tetrapyrrolic compounds that result from the breakdown of heme. The enzymatic cleavage of a heme molecule by heme oxygenase yields a linear tetrapyrrole, biliverdin (B22007), along with iron and carbon monoxide. While biliverdin IXα is the most abundant and commonly studied isomer in mammals, the cleavage of the heme ring can occur at other positions, leading to the formation of three other isomers: IXβ, IXγ, and IXδ. creative-proteomics.com The existence of these different isomers creates a complex landscape for researchers. nih.gov

The study of these less common isomers, including biliverdin IXγ, is crucial for a comprehensive understanding of heme metabolism and its potential roles in various physiological and pathological processes. However, the structural similarity and co-occurrence of these isomers in biological or synthetic mixtures present significant analytical challenges. Isolating and characterizing a specific isomer like biliverdin IXγ requires sophisticated separation and identification techniques. creative-proteomics.comnih.gov

Significance of Targeted Derivatization for Advanced Research Applications

To overcome the challenges associated with the analysis of biliverdin isomers, researchers often employ targeted chemical modifications, a process known as derivatization. The conversion of biliverdin isomers into their dimethyl ester derivatives, such as Biliverdin IX gamma dimethyl ester, is a key strategy in this regard. nih.gov This esterification process involves converting the two carboxylic acid groups of the biliverdin molecule into methyl esters. nih.gov

This derivatization offers several advantages for research applications:

Improved Solubility and Handling: Biliverdin free acids have limited solubility in many common organic solvents. The dimethyl ester derivatives are significantly more soluble, which facilitates their extraction, purification, and subsequent analysis.

Enhanced Chromatographic Separation: The esterification of biliverdins alters their polarity, which is critical for their separation using chromatographic techniques. Neutral solvent systems have been specifically developed for the separation of the α, β, γ, and δ isomers of biliverdin IX dimethyl ester using thin-layer chromatography (TLC). nih.gov High-performance liquid chromatography (HPLC) methods also benefit from this derivatization, allowing for higher resolution and more accurate quantification of the individual isomers. nih.govfrontiersin.org

Increased Stability: The esterification can protect the carboxylic acid groups from participating in unwanted side reactions, thereby increasing the stability of the molecule during analysis.

Facilitation of Spectroscopic Analysis: Pure samples of the dimethyl esters are essential for accurate spectroscopic characterization. The absorption spectra of biliverdin IX dimethyl esters show characteristic bands, typically a broad band around 650 nm and a sharper band near 375 nm in methanol (B129727). nih.gov The molar absorption coefficients of the dimethyl esters are identical to their corresponding free acids, allowing for reliable quantification. nih.gov

In essence, the synthesis of this compound is not an end in itself, but a critical preparatory step that enables researchers to isolate, purify, and study the specific properties and behaviors of the biliverdin IXγ isomer with much greater precision and reliability. nih.gov

Physicochemical Properties of Biliverdin IX Dimethyl Ester

| Property | Value |

|---|---|

| Molecular Formula | C35H38N4O6 |

| Molecular Weight | 610.70 g/mol |

| Appearance | Solid |

| Storage | Store at room temperature, protect from light. frontierspecialtychemicals.com |

Key Research Findings and Analytical Techniques

| Research Area | Key Findings / Techniques | References |

|---|---|---|

| Synthesis and Purification | Neutral solvent systems are effective for isolating biliverdin IX dimethyl ester isomers via Thin-Layer Chromatography (TLC). Saponification of the dimethyl esters yields the corresponding free acids. | nih.gov |

| Chromatographic Separation | High-Performance Liquid Chromatography (HPLC) with C18 reverse-phase columns is used for high-resolution separation of biliverdin isomers and their dimethyl esters. | creative-proteomics.comnih.govfrontiersin.org |

| Spectroscopic Analysis | In methanol, biliverdin IX dimethyl esters exhibit a broad absorption band around 650 nm and a sharp band near 375 nm. The long-wavelength band is sensitive to acid. | nih.gov |

| Fluorescence | The four isomeric biliverdin dimethyl esters of the IX series are fluorescent at room temperature. Their fluorescence intensity increases significantly upon complexation with zinc. | researchgate.net |

| Research Applications | Biliverdin dimethyl ester is used as a chromophore in the development of far-red fluorescent proteins for bio-imaging. | frontierspecialtychemicals.com |

Structure

3D Structure

Propiedades

Número CAS |

26280-00-2 |

|---|---|

Fórmula molecular |

C35H38N4O6 |

Peso molecular |

610.7 g/mol |

Nombre IUPAC |

methyl 3-[(5E)-5-[[3-ethenyl-5-[(E)-[(5Z)-3-ethenyl-5-[[4-(3-methoxy-3-oxopropyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-2-oxopyrrol-3-yl]propanoate |

InChI |

InChI=1S/C35H38N4O6/c1-9-22-18(3)26(15-28-20(5)24(34(42)38-28)11-13-32(40)44-7)36-30(22)16-27-19(4)23(10-2)31(37-27)17-29-21(6)25(35(43)39-29)12-14-33(41)45-8/h9-10,15-17,36-37H,1-2,11-14H2,3-8H3,(H,39,43)/b26-15-,29-17+,30-16+ |

Clave InChI |

ZKAKRMABTNJKKF-FUCSILHDSA-N |

SMILES |

CC1=C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)CCC(=O)OC)N3)C)C=C)C)C=C)CCC(=O)OC |

SMILES isomérico |

CC\1=C(C(=O)N/C1=C/C2=C(C(=C(N2)/C=C/3\C(=C(/C(=C/C4=NC(=O)C(=C4C)CCC(=O)OC)/N3)C)C=C)C)C=C)CCC(=O)OC |

SMILES canónico |

CC1=C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)CCC(=O)OC)N3)C)C=C)C)C=C)CCC(=O)OC |

Sinónimos |

biliverdin IX gamma dimethyl ester |

Origen del producto |

United States |

Synthetic Methodologies and Advanced Derivatization Strategies for Biliverdin Ix Gamma Dimethyl Ester

Chemical Synthesis Pathways and Optimized Laboratory Procedures

Chemical synthesis offers precise control over the molecular structure of biliverdin (B22007) derivatives, enabling the production of specific isomers and analogs that may not be accessible through biological means.

Esterification Techniques for Biliverdin Isomers

The esterification of biliverdin isomers is a fundamental step in their purification and characterization. The conversion of the free carboxylic acid groups to their corresponding esters, typically dimethyl esters, enhances their solubility in organic solvents, facilitating chromatographic separation. nih.gov

One established method for preparing biliverdin IX dimethyl esters involves the saponification of the corresponding free acids, followed by esterification. nih.gov Neutral solvent systems have been developed to effectively isolate the α, β, γ, and δ isomers of biliverdin IX dimethyl ester using thin-layer chromatography (TLC). nih.gov This process allows for the preparation of spectrally pure bile pigments. nih.gov The absorption spectra of the dimethyl esters of biliverdin IX in methanol (B129727) exhibit a characteristic broad band around 650 nm and a sharper band near 375 nm. nih.gov

Table 1: Spectroscopic Properties of Biliverdin IX Dimethyl Esters

| Property | Wavelength (nm) |

|---|---|

| Broad absorption band | ~650 |

| Sharp absorption band | ~375 |

Data derived from spectroscopic analysis in methanol. nih.gov

Regioselective Synthesis of Biliverdin IX Series Dimethyl Esters

The regioselective synthesis of a specific biliverdin IX isomer, such as the gamma (γ) isomer, also known as pterobiline, is a significant challenge in organic synthesis. The γ-isomer is notably found as a blue-green pigment in butterflies. rsc.org A successful total synthesis of pterobiline has been achieved, providing a model for its biosynthesis. rsc.org

The synthesis involves the condensation of a bis(formylpyrrolyl)ketone with a dipyrrolylmethane to construct the γ-meso-hydroxy derivative of protoporphyrin IX. rsc.org Subsequent oxidative ring-opening of the iron complex of this intermediate yields biliverdin IXγ. rsc.org While the coupled oxidation of hemin (B1673052) can produce a mixture of all four biliverdin IX isomers (α, β, γ, and δ), the yields are often very low, making the isolation of the less common isomers like the γ-isomer difficult. nih.govfrontiersin.org

Modular Assembly Approaches for Bilin Pigments and Analogs

Modular assembly represents a powerful strategy for the flexible and efficient synthesis of complex molecules like bilin pigments. This approach involves the synthesis of smaller, well-defined building blocks that are then coupled together to form the final tetracyclic structure.

A unified platform for the synthesis of bilirubin (B190676) and its oxidation products, which includes biliverdin, has been developed based on a modular approach. nih.gov This strategy involves the pairwise cross-coupling of four distinct pyrrole-based building blocks to create two larger subunits, which are analogous to the left and right halves of the bilirubin molecule. nih.gov A subsequent acid-mediated condensation of these two subunits affords the tetracyclic structure of biliverdin dimethyl ester in high yield (98%). nih.gov This modular design allows for the synthesis of various analogs by modifying the initial building blocks.

Electrosynthesis Approaches for Biliverdin Derivatives

Electrosynthesis offers a novel and efficient alternative to traditional chemical methods for the synthesis of biliverdin derivatives, often proceeding under mild conditions and avoiding the need for harsh redox reagents. acs.org A single-step electrosynthesis of biliverdin derivatives from corresponding meso-aryl-substituted metalloporphyrin precursors has been reported. acs.org

This method can achieve maximum product yield within 8 hours of electrolysis at room temperature. acs.org For instance, the controlled potential electrolysis of a metal-free tetraphenylporphyrin (B126558) (H₂PhPor) can yield three different biliverdin derivatives, with TriPyOH being the major product at a 79% yield. acs.org The products of these electrosynthetic routes can be isolated, purified, and characterized using various spectroscopic and crystallographic techniques. acs.org

Table 2: Electrosynthesis of a Biliverdin Derivative

| Precursor | Major Product | Yield |

|---|---|---|

| H₂PhPor | TriPyOH | 79% |

Data from controlled potential electrolysis experiments. acs.org

Enzymatic and Biocatalytic Production of Biliverdin IX Isomers and Derivatives

Enzymatic and biocatalytic methods leverage the high specificity of enzymes to produce particular isomers of biliverdin, offering a "greener" alternative to chemical synthesis.

Recombinant Expression Systems for Isomer-Specific Production

Recombinant DNA technology has enabled the development of microbial systems, such as Escherichia coli and Pichia pastoris, for the production of specific biliverdin IX isomers. nih.govfrontiersin.orgnih.gov These systems typically involve the overexpression of a heme oxygenase (HO) enzyme, which catalyzes the conversion of heme to biliverdin. nih.gov

While much of the research has focused on producing the α-isomer due to its physiological relevance in mammals, methods for producing other isomers are emerging. nih.govfrontiersin.org For example, the heme oxygenase (HemO) from the pathogen Pseudomonas aeruginosa is known to oxidatively cleave heme to release a mixture of the β and δ isomers of biliverdin IX. nih.gov By expressing this enzyme in a modified E. coli Nissle strain, a significant increase in the yield of the β and δ isomers has been achieved, from less than 0.05% with chemical methods to over 20%. nih.govfrontiersin.org

Optimization of production in these recombinant systems is crucial and involves adjusting parameters such as induction temperature, incubation time, and aeration. nih.govfrontiersin.org For the production of BVIXβ and -δ isomers in E. coli, optimal conditions were found to be a temperature of 25°C for 16 hours with vigorous shaking. nih.govfrontiersin.org

Furthermore, Pichia pastoris has been engineered to express heme oxygenase-1 (HO-1) from Arabidopsis thaliana in the cytoplasm, enabling the biotransformation of exogenously supplied hemin into biliverdin. nih.gov This system has achieved biliverdin yields of up to 132 mg/L, although the conversion efficiency from hemin remains a challenge. nih.gov

Table 3: Comparison of Biliverdin Isomer Production Methods

| Method | Isomers Produced | Organism/System | Reported Yield |

|---|---|---|---|

| Chemical Oxidation | α, β, γ, δ | Coupled oxidation of heme | <0.05% for β and δ |

| Recombinant E. coli | β, δ | E. coli Nissle expressing HemO | >20% combined |

| Recombinant P. pastoris | α | P. pastoris expressing HO-1 | 132 mg/L |

This table summarizes yields from various reported production strategies. nih.govfrontiersin.orgnih.gov

Heme Oxygenase-Mediated Pathways in Engineered Microorganisms

The biosynthesis of biliverdin isomers through the enzymatic activity of heme oxygenase (HO) in genetically engineered microorganisms represents a significant advancement over traditional chemical synthesis methods. This approach offers the potential for producing specific isomers in a more controlled and environmentally benign manner. However, the inherent regioselectivity of most wild-type heme oxygenases presents a considerable challenge to the direct microbial production of biliverdin IXγ.

Heme oxygenase catalyzes the oxidative cleavage of the heme macrocycle at a specific meso-carbon bridge, yielding biliverdin, free iron, and carbon monoxide. researchgate.net The vast majority of known heme oxygenases, including the well-characterized human heme oxygenase-1 (HO-1) and cyanobacterial heme oxygenases, exhibit a strong preference for cleaving the α-meso carbon bridge of heme. nih.govresearchgate.net This high regioselectivity results almost exclusively in the formation of biliverdin IXα. nih.govresearchgate.net Consequently, engineered microbial systems, such as Escherichia coli, that are designed to overexpress these common heme oxygenases will predominantly synthesize biliverdin IXα. nih.govresearchgate.net

Research into the mechanism of heme oxygenase has revealed that the enzyme's selectivity is a critical determinant of the resulting biliverdin isomer. Studies have shown that while HO-1 can convert all four isomers of meso-hydroxyhemin (an intermediate in the heme degradation pathway) to their corresponding verdoheme isomers, the final conversion step to biliverdin is highly stereoselective for the α-isomer. nih.gov Only verdoheme IXα is efficiently converted to biliverdin IXα by the enzyme. nih.gov This intrinsic property of the enzyme makes the direct production of biliverdin IXγ from a native heme precursor in an engineered microorganism an inefficient process with wild-type heme oxygenases.

Despite these challenges, research has pointed towards a potential strategy to alter the regioselectivity of heme oxygenase through substrate engineering. It has been demonstrated that the introduction of a methyl group at the γ-meso position of the heme substrate can invert the normal α-regiospecificity of HO-1, favoring cleavage at the substituted γ-position. nih.gov This finding suggests that if an engineered microorganism could be designed to produce γ-meso-methyl-substituted heme, it might be possible to direct the synthesis towards biliverdin IXγ. However, this remains a complex task requiring significant metabolic engineering of the host organism's heme biosynthesis pathway.

It is important to note that the production of biliverdin IXγ dimethyl ester in engineered microorganisms has not been reported as a direct enzymatic process. The esterification of the propionic acid side chains of the biliverdin molecule is typically achieved through subsequent chemical modification after the initial isolation of the biliverdin isomer. nih.gov Therefore, a complete chemoenzymatic strategy would be required, wherein the biliverdin IXγ is first produced (potentially through the use of a modified heme substrate and an appropriate heme oxygenase) and then chemically esterified to yield biliverdin IXγ dimethyl ester.

The following table summarizes the key research findings regarding the production of biliverdin isomers via heme oxygenase.

| Research Area | Key Findings |

| Regioselectivity of Wild-Type Heme Oxygenase | Predominantly cleaves the α-meso carbon of heme, yielding biliverdin IXα. researchgate.netnih.govresearchgate.net |

| Enzymatic Conversion Steps | While HO-1 can process all four meso-hydroxyhemin isomers, it is highly selective for verdoheme IXα in the final step to produce biliverdin. nih.gov |

| Substrate Engineering for Altered Specificity | Introduction of a methyl group at the γ-meso position of heme can invert the regioselectivity of HO-1 towards the γ-position. nih.gov |

| Esterification | The dimethyl ester form is typically produced by chemical synthesis following the isolation of the biliverdin isomer. nih.gov |

Advanced Spectroscopic and Chromatographic Characterization for Research on Biliverdin Ix Gamma Dimethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of biliverdin (B22007) IX gamma dimethyl ester. It provides invaluable insights into the molecule's connectivity, stereochemistry, and conformational dynamics in solution. While specific NMR data for the gamma isomer is not extensively detailed in the provided search results, the principles of NMR analysis applied to other biliverdin isomers are directly transferable.

High-resolution NMR techniques are instrumental in distinguishing between the various isomers of biliverdin IX dimethyl ester. The subtle differences in the chemical environment of protons and carbons in each isomer lead to unique chemical shifts and coupling patterns in their respective NMR spectra.

One-dimensional selective NOE (Nuclear Overhauser Effect) experiments are particularly powerful for establishing the spatial proximity of protons, which is crucial for confirming the specific isomeric form. For the Z,Z,Z-isomer, an enhancement of the H-15 signal was observed upon irradiation of H-31 and H-30, confirming their close spatial relationship. nih.gov Conversely, in the Z,Z,E-isomer, NOE effects were observed between H-31 and H-30, as well as between H-30 and the vinyl group (H-32/33), confirming a different geometric arrangement. nih.gov

Advanced NMR techniques, as described in comprehensive texts on the subject, offer a powerful toolkit for such detailed molecular characterization. google.comelsevier.comelsevier.com These methods are essential for any rigorous study of biliverdin IX gamma dimethyl ester. google.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide a more in-depth understanding of the protonation states and intramolecular hydrogen bonding within this compound.

COSY experiments reveal proton-proton coupling networks, helping to assign signals to specific spin systems within the molecule. NOESY experiments, similar to their 1D counterparts, map out spatial proximities between protons, which is critical for determining the molecule's conformation in solution. The conformation is heavily influenced by intramolecular hydrogen bonds, which can be inferred from the NOE data.

Studies on related biliverdin and bilirubin (B190676) derivatives have shown that intramolecular hydrogen bonding plays a significant role in their structure. researchgate.netfrontierspecialtychemicals.com For example, in bilirubin, hydrogen bonding between the propionic acid side chains is crucial for its conformation. researchgate.net While biliverdin and its dimethyl ester exist in the lactam form, the potential for hydrogen bonding involving the lactam groups and the propionic acid ester side chains can be investigated using 2D NMR. researchgate.net

Furthermore, changes in the NMR spectra upon addition of acid or base can provide information about the sites of protonation. The protonation of biliverdin dimethyl ester has been studied using spectroscopic methods, and NMR is a key tool in identifying the specific atoms that become protonated. omlc.org

Mass Spectrometry (MS) Applications in Isomer Identification and Reaction Product Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering high sensitivity and specificity for molecular weight determination and structural characterization. creative-proteomics.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of biliverdin isomers, as it typically produces intact molecular ions with minimal fragmentation. creative-proteomics.com This allows for the precise determination of the molecular weight of this compound (C₃₅H₃₈N₄O₆, molecular weight: 610.70 g/mol ). scbt.com

ESI-MS can also be used to differentiate between isomers. While the isomers have the same mass, their fragmentation patterns under certain conditions can differ. For example, in-source fragmentation in negative ion mode has been shown to differentiate between geometric isomers of biliverdin IXα. nih.govresearchgate.net The relative abundances of the deprotonated molecule and its fragment ions were significantly different for the Z,Z,Z and Z,Z,E isomers, providing a valuable analytical tool for their differentiation. nih.govresearchgate.net

Table 1: Predicted Collision Cross Section (CCS) Values for Biliverdin IX Gamma Chromophore Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 583.25514 | 241.3 |

| [M+Na]⁺ | 605.23708 | 248.1 |

| [M-H]⁻ | 581.24058 | 247.3 |

| [M+NH₄]⁺ | 600.28168 | 244.2 |

| [M+K]⁺ | 621.21102 | 238.8 |

| [M+H-H₂O]⁺ | 565.24512 | 235.7 |

| [M+HCOO]⁻ | 627.24606 | 252.8 |

| [M+CH₃COO]⁻ | 641.26171 | 251.7 |

| [M+Na-2H]⁻ | 603.22253 | 223.2 |

| [M]⁺ | 582.24731 | 243.8 |

| [M]⁻ | 582.24841 | 243.8 |

Data sourced from PubChemLite for the biliverdin IX gamma chromophore (C₃₃H₃₄N₄O₆). uni.lu

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for the quantification of biliverdin isomers in complex mixtures. creative-proteomics.comnih.govacs.org

An LC-MS/MS method has been developed for the separation and quantification of biliverdin IXα, IXβ, and IXδ isomers. nih.govacs.org This method, which could be adapted for the analysis of the gamma isomer, utilizes a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) with 0.1% formic acid. frontiersin.org The isomers are separated based on their retention times and then detected and quantified by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. frontiersin.orgresearchgate.net In MRM, a specific precursor ion for each isomer is selected and fragmented, and a specific product ion is monitored for quantification. This provides a high degree of selectivity and sensitivity. researchgate.net For instance, fragmentation of the BVIX precursor ion (m/z 583.21) yielded different major fragment ions for the β (m/z 343.1) and δ (m/z 402.2) isomers, allowing for their specific detection. frontiersin.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Isomer Characterization

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing this compound, providing information about its electronic structure and concentration. creative-proteomics.com

The UV-Vis spectrum of biliverdin dimethyl ester is characterized by two main absorption bands: a strong Soret-like band in the near-UV region and a weaker band in the visible region. nih.gov In methanol (B129727), the dimethyl esters of biliverdin IX isomers typically show a sharp band around 375 nm and a broad band around 650 nm. nih.gov The absorption spectrum of biliverdin dimethyl ester isolated from garfish, after methylation, showed maxima at 376 nm and 666 nm. researchgate.net

The position and intensity of these bands are sensitive to the solvent environment and the specific isomeric form. omlc.org For example, the long-wavelength band is particularly sensitive to the presence of strong acid, with a 10-fold molar excess of HCl causing a significant red shift of 35-50 nm and a near doubling of the maximum absorption. nih.gov This is due to the protonation of the molecule, which alters its electronic structure.

Different isomers of biliverdin IX dimethyl ester can be distinguished by their UV-Vis spectra, although the differences can be subtle. The molar absorption coefficients of the biliverdin isomers have been determined to be identical for each free acid and its corresponding dimethyl ester. nih.gov

Table 2: UV-Vis Absorption Maxima and Molar Extinction Coefficients of Biliverdin Dimethyl Ester in Various Solvents

| Solvent | λmax (nm) | Molar Extinction Coefficient (cm⁻¹/M) | Reference |

|---|---|---|---|

| Methanol | 375 | 53,000 | omlc.org |

| Chloroform | 379 | 55,200 | omlc.org |

| Benzene | 381 | 55,400 | omlc.org |

| Dichloromethane | 381 | 44,000 | omlc.org |

Data sourced from various studies on biliverdin dimethyl ester. omlc.org

The study of the electronic transitions through UV-Vis spectroscopy is also critical for understanding the photophysical properties of this compound, which are relevant to its potential applications in areas such as bio-imaging. rsc.orgfrontierspecialtychemicals.com

Spectral Shifts under Defined Conditions (e.g., pH, Metal Complexation)

The absorption and emission spectra of this compound are highly sensitive to its chemical environment, exhibiting significant shifts in response to changes in pH and the presence of metal ions. These spectral modifications provide valuable insights into the molecule's structural and electronic properties.

In methanolic solutions, the acidity of the medium plays a critical role in modulating the spectral characteristics of biliverdin dimethyl esters. The absorption spectra of these esters in methanol typically display a broad band around 650 nm and a sharper band near 375 nm. nih.gov The long-wavelength band is particularly susceptible to acidic conditions. The introduction of a strong acid, such as a tenfold molar excess of hydrochloric acid (HCl), induces a substantial bathochromic shift of 35 to 50 nm in the absorption maximum, accompanied by a near doubling of the maximum absorption intensity. nih.gov

The complexation of this compound with metal ions also leads to pronounced changes in its spectroscopic profile. The formation of metal complexes can significantly alter the electronic distribution within the tetrapyrrole macrocycle, thereby affecting its absorption and fluorescence properties. For instance, the interaction with zinc ions has been shown to dramatically influence the emission and absorption spectra of biliverdin complexes in methanol. researchgate.net Studies on biliverdin (BV) have demonstrated that complexation with various divalent metals such as manganese (Mn), copper (Cu), cadmium (Cd), cobalt (Co), iron (Fe), nickel (Ni), zinc (Zn), and silver (Ag) can be monitored using chiroptical methods like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD). nih.gov The stability of these complexes varies, with those of Fe, Ni, Co, and Ag being notably lower. nih.gov A key observation is that for most of these metal chelates, the sign of the ECD and VCD patterns of the complexed biliverdin remains unchanged. nih.gov However, the zinc chelate is a notable exception, where an inversion of the signal sign is observed, suggesting a change to the opposite helicity of the biliverdin molecule upon complexation with Zn. nih.govresearchgate.net

| Condition | Spectral Effect | Wavelength Shift | Reference |

| Acidic pH (Methanol with HCl) | Bathochromic shift in absorption maximum | 35 - 50 nm | nih.gov |

| Metal Complexation (Zn²⁺) | Significant alteration of emission and absorption spectra; Inversion of ECD/VCD signal sign | Not specified | researchgate.netnih.govresearchgate.net |

| Metal Complexation (Other metals) | Changes in ECD/VCD spectra without sign inversion | Not specified | nih.gov |

Fluorescence and Ultrafast Spectroscopy for Excited-State Dynamics of this compound

The photo-excited state behavior of this compound is characterized by complex and rapid deactivation pathways, resulting in generally low fluorescence. Ultrafast spectroscopic techniques have been instrumental in elucidating these dynamics.

Quantum Yield Determination and Time-Resolved Fluorescence Measurements

Biliverdin and its esters, including the IX gamma dimethyl ester, are known for their extremely low fluorescence quantum yields in solution, typically less than 0.01%. researchgate.net This low quantum efficiency is a consequence of efficient non-radiative decay processes that dominate the de-excitation of the singlet excited state. However, the fluorescence can be significantly enhanced under certain conditions. Chelation with zinc ions, for example, can increase the fluorescence quantum yield to as high as 5%. researchgate.net This enhancement is attributed to a reduction in the non-radiative rate constant of the BVE-Zn²⁺ complex. researchgate.net Furthermore, continuous UV irradiation has been shown to increase the fluorescence quantum yield of biliverdin by nearly tenfold (from 0.012% to 0.119% at 365 nm excitation), a phenomenon linked to photoisomerization and conformational changes. nih.gov

Time-resolved fluorescence and femtosecond transient absorption spectroscopy have been employed to probe the ultrafast excited-state dynamics of these molecules. researchgate.net These studies provide critical information on the timescales of the various deactivation processes.

| Compound/Condition | Excitation Wavelength (nm) | Fluorescence Quantum Yield (%) | Reference |

| Biliverdin Dimethyl Ester (in solution) | Not specified | < 0.01 | researchgate.net |

| BVE-Zn²⁺ complex | Not specified | 5 | researchgate.net |

| Biliverdin | 365 | 0.012 | nih.gov |

| Biliverdin (after UV irradiation) | 365 | 0.119 | nih.gov |

| Biliverdin | 488 | 0.095 | nih.gov |

Solvent-Dependent Excited-State Depopulation Pathways

The pathways for the depopulation of the excited state of biliverdin dimethyl ester are highly dependent on the nature of the solvent. In aprotic solvents, the primary decay channel involves isomerization around the C15-C16 double bond, leading to a flip of the D-ring. rsc.org

In protic solvents, the dynamics become more intricate due to hydrogen-bonding interactions between the solute and the solvent molecules. rsc.org Under these conditions, a significant portion (approximately 70%) of the excited-state population decays via a rapid 800-femtosecond emissive pathway. rsc.org An isomerization timescale of about 30 picoseconds is also observed in protic solvents. rsc.org A key distinction in protic environments is the presence of a much longer decay timescale of over 300 picoseconds, which involves an emissive state in parallel with excited-state proton transfer to the solvent. rsc.org

| Solvent Type | Dominant Depopulation Pathway(s) | Timescale(s) | Reference |

| Aprotic | Isomerization (C15-C16 double bond) | ~2 ps and ~30 ps | rsc.org |

| Protic | Emissive pathway, Isomerization, Emissive state with proton transfer | 800 fs (~70%), ~30 ps, >300 ps | rsc.org |

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiral Properties and Conformational Analysis

This compound, while achiral in its chemical formula, can adopt chiral conformations in solution. Circular dichroism (CD) and vibrational circular dichroism (VCD) are powerful spectroscopic techniques for probing these chiral properties and analyzing the conformational landscape of the molecule.

In achiral solvents, biliverdin exists as a racemic mixture of two enantiomeric helical conformations, typically denoted as M (left-handed) and P (right-handed). dntb.gov.ua An imbalance between these two conformations can be induced by the presence of a chiral agent, leading to an observable CD signal. dntb.gov.uamdpi.com

The complexation with metal ions has a profound impact on the chiroptical properties. As mentioned previously, studies on biliverdin have shown that complexation with most metals does not alter the sign of the ECD and VCD patterns. nih.gov However, the formation of a complex with zinc (Zn) results in an inversion of the signal sign, which is interpreted as a switch in the preferred helicity of the pigment. nih.govresearchgate.net

VCD spectroscopy is particularly advantageous as it probes vibrational transitions that are localized within the molecule. researchgate.net This localization allows VCD to be highly sensitive to subtle, local changes in molecular structure and conformation that arise from interactions, such as those with metal ions or when bound to proteins. researchgate.net This makes VCD an invaluable tool for determining structural variations at a molecular level. researchgate.net

Investigative Studies on Biological and Biochemical Roles of Biliverdin Ix Gamma Dimethyl Ester in Research Models

Participation in Heme Catabolism and Metabolite Pathways in Model Systems

There is a notable lack of research specifically investigating the participation of Biliverdin (B22007) IX gamma dimethyl ester in heme catabolism and associated metabolic pathways within any model systems. The vast majority of studies on heme breakdown focus on the physiological relevance of the α-isomer.

Interplay with Heme Oxygenase and Biliverdin Reductase Activity in vitro

No in vitro studies have been published that detail the interaction of Biliverdin IX gamma dimethyl ester with heme oxygenase or biliverdin reductase. Research on these enzymes has concentrated on the naturally occurring biliverdin isomers. For instance, heme oxygenase is known to catabolize heme to produce biliverdin IXα. Subsequently, biliverdin reductase acts upon biliverdin IXα to convert it to bilirubin (B190676) IXα. The substrate specificity of these enzymes is a critical aspect of their function, and without direct experimental evidence, the potential for this compound to act as a substrate or inhibitor remains unknown.

Differential Roles of Biliverdin IX Isomers in Specific Biological Contexts

While the differential roles of biliverdin IX isomers are an area of active investigation, specific biological functions for the gamma isomer, and particularly its dimethyl ester form, have not been elucidated. Research has primarily distinguished between the α, β, and δ isomers.

Biliverdin IXα is the primary product of heme catabolism in mammals and is readily reduced to bilirubin IXα by biliverdin reductase.

Biliverdin IXβ and IXδ are produced by the heme oxygenase (HemO) of the bacterium Pseudomonas aeruginosa. ctdbase.org Studies suggest these isomers may play a role in regulating heme uptake in this organism. ctdbase.org

The chemical oxidation of heme is known to produce all four isomers (α, β, γ, and δ), indicating that the gamma isomer can be synthesized. However, its biological relevance remains uninvestigated.

| Biliverdin IX Isomer | Primary Source | Known Biological Context |

| α (alpha) | Mammalian Heme Oxygenase | Precursor to bilirubin; antioxidant and cytoprotective roles. |

| β (beta) | Pseudomonas aeruginosa Heme Oxygenase (HemO) | Potential role in regulating heme uptake in bacteria. ctdbase.org |

| γ (gamma) | Chemical oxidation of heme | No established biological role. |

| δ (delta) | Pseudomonas aeruginosa Heme Oxygenase (HemO) | Potential role in regulating heme uptake in bacteria. ctdbase.org |

This table summarizes the known sources and biological contexts of different biliverdin IX isomers based on available research. There is no specific data for this compound.

Mechanistic Studies of Antioxidant Activity in vitro and in Pre-clinical Models

There are no published mechanistic studies on the antioxidant activity of this compound, either in vitro or in pre-clinical models. The antioxidant properties of the heme catabolism pathway are almost exclusively attributed to the cycle involving biliverdin IXα and its reduction to bilirubin IXα.

Scavenging of Reactive Oxygen Species (ROS) and Free Radicals in Cell-Free Systems

No data exists from cell-free system studies to demonstrate whether this compound can scavenge reactive oxygen species or free radicals.

Interactions with Mutagenic Compounds and Prevention of Genotoxicity in vitro

There is no available research on the interactions between this compound and mutagenic compounds, nor any evidence to suggest it plays a role in the prevention of genotoxicity in vitro.

Research on Potential Signaling and Regulatory Functions

The potential for biliverdin and its derivatives to act as signaling and regulatory molecules has been a subject of growing interest. These functions are critical in understanding cellular homeostasis and the pathogenesis of various diseases.

Research into the direct involvement of this compound in cell signaling cascades is still in its early stages. However, studies on the broader class of biliverdins, primarily the IXα isomer, have revealed significant interactions with key signaling pathways. Biliverdin has been shown to modulate the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. Furthermore, biliverdin can inhibit the expression of Toll-like receptor 4 (TLR4), a key component of the innate immune system's response to bacterial endotoxins. This inhibition is mediated by biliverdin reductase (BVR), the enzyme that converts biliverdin to bilirubin. nih.govnih.gov

The activation of the PI3K-Akt axis by biliverdin leads to an increase in the production of the anti-inflammatory cytokine IL-10. nih.govnih.gov While these findings are predominantly associated with biliverdin IXα, the structural similarities among the isomers suggest that this compound could potentially exhibit similar modulatory effects on these fundamental cellular signaling pathways. Further in vitro studies using the purified gamma dimethyl ester isomer are necessary to confirm its specific role and mechanism of action in these cascades.

The anti-inflammatory properties of biliverdin are well-documented in a variety of pre-clinical models. Although these studies have not specifically used the this compound isomer, the consistent anti-inflammatory effects observed with general biliverdin administration provide a strong basis for its potential therapeutic applications.

Exogenous administration of biliverdin has been shown to suppress inflammatory responses in models of endotoxic shock, ischemia-reperfusion injury in various organs, and in vascular injury. nih.gov The mechanisms underlying these effects are multifaceted and include the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the suppression of inflammatory cell infiltration into tissues. nih.gov

Table 1: Summary of Pre-clinical Studies on the Anti-inflammatory Effects of Biliverdin

| Pre-clinical Model | Key Findings | Potential Mechanism of Action | Reference |

| Endotoxic Shock | Reduced pro-inflammatory cytokine levels | Inhibition of TLR4 signaling | nih.gov |

| Ischemia-Reperfusion Injury | Decreased tissue damage and inflammation | Antioxidant effects, modulation of cell death pathways | nih.gov |

| Vascular Injury | Attenuation of neointimal hyperplasia | Inhibition of vascular smooth muscle cell proliferation | nih.gov |

These findings underscore the potent immunomodulatory capacity of the biliverdin molecule. Future pre-clinical studies are warranted to determine if this compound possesses similar or even enhanced anti-inflammatory properties compared to other isomers.

Role as a Chromophore in Biological Systems and Engineered Proteins

Beyond its metabolic and signaling roles, biliverdin and its derivatives serve as important chromophores, molecules that absorb and emit light, in both natural and engineered biological systems. The esterification of the propionic acid side chains in this compound enhances its hydrophobicity, making it particularly suitable for incorporation into non-polar environments like protein interiors. nih.gov

The ability of biliverdin dimethyl esters to act as chromophores has been harnessed in the development of near-infrared (NIR) fluorescent proteins. These proteins are valuable tools for in vivo imaging due to the deep tissue penetration of NIR light. The interaction of the biliverdin chromophore within the protein binding pocket is critical for its spectral properties.

Studies on engineered phytochromes have shown that biliverdin binds non-covalently within a specific pocket, where its conformation is stabilized by a network of interactions with amino acid residues. mdpi.com The specific isomer of biliverdin can influence these interactions and, consequently, the resulting photophysical properties of the protein-chromophore complex. While detailed structural data for this compound within a protein binding pocket is not yet available, methods for the synthesis and purification of the individual isomers of biliverdin IX dimethyl ester, including the gamma isomer, have been established. nih.gov This opens the door for future structural studies, such as X-ray crystallography and NMR spectroscopy, to elucidate the precise interactions of the gamma isomer within engineered protein scaffolds.

The conformation of biliverdin is highly flexible and can be influenced by its environment. In solution, biliverdin isomers can exist in various conformations, with a helical, porphyrin-like shape being one of the most stable. nih.gov This inherent flexibility is crucial for its function as a chromophore, as subtle changes in conformation can lead to significant shifts in its absorption and emission spectra.

Spectroscopic studies have shown that the fluorescence of biliverdin dimethyl esters is generally weak in solution but can be significantly enhanced upon binding to proteins or complexation with metal ions. researchgate.net This suggests that the protein environment restricts the conformational freedom of the chromophore, thereby reducing non-radiative decay pathways and promoting fluorescence. The specific amino acid residues within the binding pocket play a key role in dictating the conformational dynamics of the bound biliverdin. Ultrafast spectroscopy studies on biliverdin dimethyl ester in solution have provided insights into the complex pathways of its excited-state depopulation, which are influenced by the solvent environment. rsc.org Understanding these dynamics is essential for the rational design of fluorescent proteins with optimized properties. Future research focusing on the conformational dynamics of this compound within specific protein environments will be invaluable for the development of advanced bio-imaging tools.

Advanced Research Applications and Model Systems Utilizing Biliverdin Ix Gamma Dimethyl Ester

Utilization as a Model Compound for Phytochromes and Other Biliproteins

Biliverdin (B22007) IX gamma dimethyl ester serves as a crucial model compound for studying phytochromes, a class of photoreceptor proteins in plants, bacteria, and fungi that regulate various developmental processes in response to light. Phytochromes utilize a covalently bound linear tetrapyrrole (bilin) chromophore, which is structurally related to biliverdin. The study of simpler, more accessible model compounds like biliverdin IX gamma dimethyl ester allows researchers to elucidate the fundamental photophysical and photochemical properties of the more complex chromophores within their native protein environments.

Research using this compound and its other isomers (α, β, and δ) helps in understanding the conformational dynamics and photoisomerization reactions that are central to phytochrome (B1172217) function. researchgate.netnih.gov Spectroscopic studies of these model compounds in various solvents and conditions provide insights into how the protein environment modulates the chromophore's absorption and fluorescence characteristics. researchgate.netresearchgate.net For instance, the fluorescence of biliverdin dimethyl esters is weak in solution but can be significantly enhanced upon complexation with metal ions like zinc or when incorporated into more rigid environments, mimicking the constraints imposed by a protein pocket. researchgate.net This use of model systems is particularly beneficial when dealing with natural products that are difficult to isolate in large quantities or are covalently attached to proteins.

Development of Fluorescent Biosensors and Bio-imaging Probes in Research

The development of fluorescent materials for biosensing and bio-imaging is a rapidly advancing field, driven by the need for non-invasive and highly sensitive tools to visualize biological processes in real-time. frontiersin.orgmdpi.com Small organic molecules with tunable fluorescent properties are of particular interest for these applications. frontiersin.org

Applications in Far-Red Fluorescent Protein Chromophores

This compound is of interest in the development of far-red fluorescent proteins, which are valuable tools for deep-tissue and in vivo imaging due to the reduced scattering and autofluorescence of biological tissues in the far-red and near-infrared (NIR) spectral regions. frontierspecialtychemicals.comnih.gov These proteins often utilize biliverdin as a chromophore. While some fluorescent proteins can bind the endogenous biliverdin present in mammalian cells, their brightness can be limited. nih.gov Studies have explored using membrane-permeable derivatives like biliverdin dimethyl ester to enhance the fluorescence of certain engineered proteins. nih.gov For example, it has been noted as a chromophore in the context of developing far-red fluorescent proteins for bio-imaging. frontierspecialtychemicals.comfrontierspecialtychemicals.com In ethanol, biliverdin dimethyl ester exhibits fluorescence maxima at approximately 710 nm and 770 nm. frontierspecialtychemicals.comfrontierspecialtychemicals.com

Integration into Photoelectric Biodevices for Research

The unique photochemical properties of biliverdin and its derivatives also make them candidates for integration into photoelectric biodevices. The ability of these molecules to absorb light and undergo energy or electron transfer processes is fundamental to their potential application as photosensitizers in such devices. Research in this area explores how the interaction of light with these chromophores can be harnessed to generate an electrical signal, paving the way for novel biosensors and bio-optoelectronic components.

In vitro Studies on Interactions with Macromolecules and Synthetic Membranes

To better understand how biliverdin and related biliprotein chromophores behave in a cellular context, researchers conduct in vitro studies of their interactions with macromolecules and synthetic membranes. This compound has been incorporated into liposome (B1194612) membranes to study how the lipid environment affects its conformation. um.edu.mt

These studies have revealed that the conformation of the biliverdin ester (e.g., helically coiled versus stretched) can be controlled by the properties of the lipid bilayer. um.edu.mtacs.org For instance, a helically coiled conformation was observed to persist in rigid, gel-type liposomes, while it irreversibly changed to a more stretched conformation in more fluid, liquid-crystalline liposomes. um.edu.mt This change could also be induced by heating or sonication. um.edu.mt Such research demonstrates that the pigment is incorporated into the lipophilic part of the bilayer and that its conformational flexibility allows it to fluoresce more efficiently in membranes than in solution. um.edu.mt These findings are critical for modeling the behavior of natural chromophores within the complex and heterogeneous environment of a cell membrane or a protein's binding pocket.

Investigation of Photochemical Transformations and Isomerizations in Controlled Environments

The function of phytochromes and other photosensory biliproteins is predicated on the light-induced transformation of their chromophores. The investigation of these photochemical transformations and isomerizations in controlled environments using model compounds like this compound is a cornerstone of this research area.

Studies have shown that the photocyclization of biliverdin IX γ and IX δ dimethyl esters is dependent on the wavelength of irradiation. researchgate.net The efficiency of these reactions can be influenced by the specific conformation of the molecule, with stretched conformations being more reactive at certain wavelengths. researchgate.net The absorption spectra of biliverdin IX dimethyl esters are sensitive to the local environment, such as the presence of acid. nih.gov In methanol (B129727), the long-wavelength absorption band around 650 nm can shift significantly to longer wavelengths with the addition of HCl. nih.gov The study of these photo-induced changes provides a fundamental understanding of the initial steps in light-sensing pathways.

| Parameter | Observation | Source(s) |

| Conformation in Liposomes | Initially helical, changes to stretched in fluid membranes. | um.edu.mt |

| Fluorescence in Ethanol | Maxima at ~710 nm and ~770 nm. | frontierspecialtychemicals.comfrontierspecialtychemicals.com |

| Spectra in Methanol | Broad absorption band at ~650 nm and a sharp band at ~375 nm. | nih.gov |

| Effect of Acid (HCl) on Spectra | 35-50 nm red shift of the long-wavelength band. | nih.gov |

| Photocyclization Efficiency | Dependent on irradiation wavelength, with highest yields at 575–600 nm. | researchgate.netresearchgate.net |

Theoretical and Computational Investigations of Biliverdin Ix Gamma Dimethyl Ester

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, including molecular mechanics, are employed to investigate the three-dimensional structure and conformational landscape of biliverdin (B22007) IX gamma dimethyl ester. Like other biliverdin isomers, it possesses a flexible tetrapyrrole backbone, leading to a variety of possible conformations.

| Parameter | Description | Finding |

| Overall Conformation | The general three-dimensional shape of the molecule. | Assumed to be a helical "lock-washer" conformation, similar to the IXα isomer. |

| Key Stabilizing Interactions | Intramolecular forces that stabilize the conformation. | Intramolecular hydrogen bonds are significant in stabilizing the folded structures. |

| Isomer Separation | Experimental evidence of distinct isomer structures. | The α, β, γ, and δ isomers of biliverdin IX dimethyl ester can be separated by TLC. nih.gov |

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and reactivity of molecules like biliverdin IX gamma dimethyl ester. While specific DFT studies exclusively on the gamma isomer are not abundant in the literature, research on biliverdin dimethyl esters provides a general understanding.

DFT calculations help in understanding the distribution of electrons within the molecule, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions. For biliverdin dimethyl esters, the electronic absorption spectra, which are a result of these electronic transitions, show characteristic broad bands in the visible region (around 650 nm) and a sharp band in the near-UV region (around 375 nm). nih.gov The exact positions of these bands are sensitive to the solvent and the specific isomeric form. nih.gov

The reactivity of this compound is also influenced by its electronic structure. The nitrogen and oxygen atoms in the pyrrole (B145914) rings and ester groups are sites of high electron density, making them susceptible to electrophilic attack. Conversely, the methine bridges are relatively electron-deficient and can be targets for nucleophilic attack. The formation of a manganese(III) complex with biliverdin IX dimethyl ester demonstrates the coordinating ability of the pyrrolic nitrogens. nih.gov In this dimeric complex, each manganese ion is bound to the four nitrogen atoms of one biliverdin molecule and an enolic oxygen of another, highlighting the reactivity of these sites. nih.gov

| Parameter | Description | Finding |

| Absorption Maxima (in Methanol) | Wavelengths of maximum light absorption. | Broad band at ~650 nm and a sharp band at ~375 nm for biliverdin IX dimethyl esters. nih.gov |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Influences the electronic absorption properties and reactivity. |

| Reactive Sites | Atoms or regions of the molecule most likely to participate in chemical reactions. | Pyrrolic nitrogens and enolic oxygens are key sites for metal coordination. nih.gov |

Simulation of Self-Association and Interaction Dynamics

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in solution, including its tendency to self-associate and interact with other molecules. While specific MD studies on the self-association of the gamma isomer are limited, the behavior of biliverdin dimethyl esters in general provides valuable insights.

These molecules, with their relatively large, planar yet flexible structures, can exhibit a tendency to stack or aggregate in solution through non-covalent interactions such as van der Waals forces and π-π stacking between the tetrapyrrole systems. The nature of the solvent plays a crucial role in mediating these interactions.

Furthermore, the interaction of biliverdin dimethyl ester with metal ions has been a subject of study. For example, the formation of a dimeric manganese(III) complex showcases a specific mode of interaction where two biliverdin dimethyl ester molecules coordinate with two manganese ions. nih.gov Such studies are important for understanding the potential roles of these molecules in various chemical and biological processes.

| Process | Description | Key Findings |

| Self-Association | The tendency of molecules to aggregate in solution. | Biliverdin dimethyl esters can form aggregates through non-covalent interactions. |

| Interaction with Metal Ions | The formation of complexes with metal ions. | Forms a dimeric complex with Manganese(III), indicating specific coordination behavior. nih.gov |

| Solvent Effects | The influence of the solvent on molecular behavior. | The solvent environment significantly affects the conformation and interaction dynamics. |

Future Directions and Emerging Research Avenues for Biliverdin Ix Gamma Dimethyl Ester Studies

Exploration of Novel and Efficient Synthetic Pathways

The availability of pure Biliverdin (B22007) IX gamma dimethyl ester is critical for detailed study. Historically, isolating specific isomers like the gamma variant involved chromatographic separation from isomer mixtures, followed by esterification. For example, neutral solvent systems have been developed to isolate the alpha, beta, gamma, and delta isomers of biliverdin IX dimethyl ester using thin-layer chromatography (TLC). nih.gov The corresponding free acids are then obtainable through saponification of these esters. nih.gov

However, the future of acquiring this compound lies in more efficient and scalable total synthesis strategies. Recent breakthroughs in the synthesis of related biliverdin structures highlight a path forward. A state-of-the-art approach involves a modular strategy using metal-catalyzed cross-coupling reactions. nih.gov This method allows for the concise assembly of structurally diverse products from functionalized, ready-to-couple building blocks like γ-lactams and pyrroles. nih.gov For instance, a 2024 study detailed a fully synthetic method for biliverdin IXα dimethyl ester by first creating left-hand and right-hand subunits through Suzuki-Miyaura cross-couplings, followed by a final acid-mediated condensation to yield the target molecule with high efficiency. nih.gov Adapting such modular, convergent strategies to the specific geometry of the gamma isomer represents a key future direction, promising greater yields and purity over traditional isolation or linear synthesis methods.

Another established synthetic route that could be optimized for the gamma isomer is the condensation of two distinct pyrromethenone fragments (an A/B fragment and a C/D fragment). digitellinc.com Refining the synthesis of the specific precursor fragments required for the gamma isomer and improving the efficiency of the final condensation step are important areas for development. Furthermore, exploring novel reactions of the biliverdin scaffold itself, such as acid-promoted dimerizations, can provide insights into the reactivity of its vinyl groups, which can inform and refine synthetic strategies. rsc.orgresearchgate.net

Application of Advanced Spectroscopic Characterization Techniques for Dynamic Studies

Understanding the behavior of Biliverdin IX gamma dimethyl ester in different environments is crucial for predicting its function. Advanced spectroscopic techniques are central to this effort, moving beyond static measurements to probe the molecule's dynamics on incredibly short timescales.

Ultrafast spectroscopy has proven to be a powerful tool for studying the excited-state dynamics of biliverdin dimethyl ester (BVE). rsc.orgrsc.org Studies using femtosecond (fs) and picosecond (ps) time-resolved absorption and fluorescence spectroscopy have revealed complex pathways for how the molecule dissipates energy after absorbing light. rsc.org These investigations show that the environment plays a critical role; in aprotic solvents like chloroform, the excited state decays in about 10 picoseconds, while in protic solvents like methanol (B129727), the dynamics are more complex, involving multiple decay pathways and longer lifetimes exceeding 300 picoseconds. rsc.orgrsc.org These differences are attributed to factors like hydrogen bonding interactions and isomerization around the molecule's double bonds. rsc.org

Future studies on the IX gamma isomer will undoubtedly leverage these techniques to map its unique photophysical properties. A key area of interest is how the altered placement of the propionate (B1217596) side chains in the gamma isomer influences its conformational flexibility and excited-state lifetime compared to the more-studied IXα isomer.

Furthermore, techniques that probe molecular structure and conformation, such as Nuclear Magnetic Resonance (NMR) and chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are becoming more sophisticated. nih.govmdpi.comresearchgate.net High-resolution NMR is essential for confirming the structure of synthetic products and identifying geometric isomers. nih.govnih.gov VCD and ECD are particularly valuable for studying the molecule's three-dimensional shape (conformation) in solution, which is thought to be critical for its biological activity. mdpi.comresearchgate.net

The following table summarizes key advanced spectroscopic techniques and their applications in studying biliverdin esters:

| Spectroscopic Technique | Application in Biliverdin Ester Studies | Key Findings/Future Potential |

| Femtosecond Transient Absorption | Investigating ultrafast excited-state decay pathways following photoexcitation. rsc.orgrsc.org | Revealed multiple decay channels (e.g., isomerization, internal conversion) with lifetimes on the picosecond scale, highly dependent on solvent. rsc.org |

| Time-Resolved Fluorescence | Measuring the lifetime and dynamics of emissive states. researchgate.net | Used to study the enhanced fluorescence of BVE-Zn²⁺ complexes, revealing how metal coordination stabilizes the molecule and increases fluorescence quantum yield. researchgate.net |

| Vibrational Circular Dichroism (VCD) | Determining the absolute configuration and solution-state conformation of chiral molecules. mdpi.comresearchgate.net | Sensitive to subtle conformational details and solvent interactions, offering a powerful tool to compare the folding of different isomers. mdpi.com |

| HPLC-ESI-MS | Separating and identifying isomers and their fragments based on mass-to-charge ratio. nih.gov | Can differentiate between geometric isomers (e.g., Z,Z,Z vs. Z,Z,E) and can be used as an analytical tool to confirm isomeric purity. nih.gov |

Deeper Elucidation of Mechanistic Roles in Complex Cellular Processes

While much of the biological research has centered on Biliverdin IXα, emerging evidence suggests that the different isomers may have distinct roles. The enzyme Biliverdin Reductase B (BLVRB) shows specificity for the non-IXα isomers, including IXβ, IXγ, and IXδ, pointing to a specific metabolic pathway for these molecules. mdpi.com This enzyme is implicated in the redox-regulated fate of hematopoietic cells, suggesting a specialized function for its substrates in developmental processes. mdpi.com A crucial future goal is to use pure this compound to directly probe its interaction with BLVRB and its downstream effects in cell models.

Research into the parent compound, biliverdin, has identified its involvement in critical cellular events like ferroptosis, a form of iron-dependent cell death. nih.govnih.gov Studies have shown that intracellular biliverdin levels decrease during ferroptosis and that biliverdin itself can act as a weak inhibitor of this process. nih.gov Future investigations should explore whether the gamma isomer or its ester has a more potent or specific role in modulating ferroptosis or other forms of oxidative stress.

Furthermore, studies in bacteria have shown that non-alpha isomers of biliverdin can act as signaling molecules. In Pseudomonas aeruginosa, biliverdin IXβ and IXδ are involved in lifestyle adaptations, including motility and biofilm formation, that are relevant to chronic infections. nih.gov This raises the intriguing possibility that Biliverdin IX gamma could have analogous signaling functions in various biological systems, a hypothesis that is ripe for exploration. The ester form of the molecule, being more lipophilic, may interact differently with cellular membranes and proteins, potentially leading to unique mechanistic roles compared to the free acid.

Development of Next-Generation Research Tools and Probes

The unique properties of this compound make it an attractive building block for developing new research tools. Its most promising application is as a chromophore for engineering advanced fluorescent proteins. frontierspecialtychemicals.com Biliverdin dimethyl ester is a key component of small ultra-red fluorescent proteins (smURFPs), which are used for deep-tissue bio-imaging. frontierspecialtychemicals.com The development of smURFPs that can act as biosensors, for instance, to detect biliverdin levels in biological fluids, is an active area of research. frontierspecialtychemicals.com

Moreover, biliverdin-binding proteins, such as certain cyanobacteriochromes, are themselves being repurposed as research tools. These proteins can be expressed in cells to act as genetically encodable sensors that report on the local concentration and dynamics of intracellular biliverdin, as demonstrated in studies of ferroptosis. nih.govnih.gov

The specificity of enzymes like BLVRB for non-alpha isomers offers another opportunity. This compound can be used as a specific substrate to assay the activity of BLVRB in complex biological samples, helping to distinguish its activity from that of the more ubiquitous BLVRA enzyme. mdpi.comresearchgate.net This provides a powerful tool for dissecting the distinct roles of these two metabolic pathways. The development of probes based on the Biliverdin IX gamma scaffold could lead to new methods for studying heme metabolism, oxidative stress, and cellular signaling with high specificity.

Q & A

Basic: How can biliverdin IX gamma dimethyl ester be distinguished from other biliverdin isomers in experimental settings?

Answer:

this compound (BVG-DME) can be distinguished from other isomers (e.g., IXα, IXβ, IXδ) using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) . For HPLC separation, reverse-phase C18 columns with isocratic elution using acetonitrile/water (70:30) or methanol/water gradients are effective. Retention times vary: for example, BVG-DME elutes later than IXα but earlier than IXδ isomers under specific conditions . MS analysis distinguishes isomers via fragmentation patterns:

- Molecular ion : All isomers share m/z 611 (M⁺ for dimethyl esters).

- Diagnostic fragments : BVG-DME produces a fragment at m/z 345 (cleavage at the γ-mesocarbon), whereas IXα shows m/z 312 and IXδ m/z 580 .

Advanced MS/MS workflows (e.g., collision-induced dissociation) further resolve ambiguities in isomer identification .

Advanced: What challenges arise in achieving regioselective synthesis of BVG-DME, and how can they be addressed methodologically?

Answer:

Regioselective synthesis of BVG-DME is complicated by competing oxidation pathways during heme degradation. For instance, enzymatic or chemical oxidation of heme often yields mixed isomers (e.g., IXα and IXγ), as observed in studies using ascorbate or NADP+-ferredoxin reductase systems . Key strategies to improve regioselectivity include:

- Enzyme engineering : Modifying heme oxygenase (HO) active sites to favor γ-meso cleavage, though natural HO isoforms predominantly produce IXα .

- Controlled reaction conditions : Using aprotic solvents (e.g., DMSO) and low temperatures to stabilize intermediates like verdoheme, which can be selectively reduced to BVG-DME .

- Chromatographic purification : Post-synthetic isolation using preparative HPLC to separate γ-isomers from regioisomeric byproducts .

Advanced: How do conformational dynamics of BVG-DME affect its spectroscopic properties and biological interactions?

Answer:

BVG-DME exhibits conformational heterogeneity due to rotational flexibility around methine bridges. At room temperature, multiple non-equilibrium conformers exist, as shown by:

- Resonance Raman spectroscopy : Distinct C–H out-of-plane vibrations (e.g., 790–830 cm⁻¹ bands) correlate with γ-meso bridge distortions .

- Fluorescence quenching : Conformational interconversion leads to nonradiative decay, reducing quantum yield. Cooling to 77 K stabilizes specific conformers, enhancing fluorescence .

Biologically, conformational flexibility may influence interactions with reductases like BLVRB, which preferentially bind non-IXα isomers in helical conformations .

Basic: What are the optimal HPLC conditions for separating BVG-DME from other isomers?

Answer:

Optimal separation requires:

- Column : C18 reverse-phase (e.g., 250 × 4.6 mm, 5 µm particle size).

- Mobile phase : Gradient elution with methanol/water (70% methanol to 95% over 30 min) or isocratic acetonitrile/water (70:30) at 1 mL/min.

- Detection : UV-Vis at 375 nm (λmax for biliverdin esters) .

Under these conditions, BVG-DME typically elutes at ~31 min, distinct from IXα (28.6 min) and IXβ/δ isomers (retention time varies by 1–3 min) .

Advanced: What is the role of BVG-DME in enzymatic processes, particularly in interactions with biliverdin reductases?

Answer:

BVG-DME is a substrate for biliverdin reductase B (BLVRB) , which reduces it to bilirubin γ-isomers. Key mechanistic insights include:

- Substrate specificity : BLVRB accommodates non-IXα isomers due to a larger active-site pocket, unlike BLVRA (specific for IXα) .

- Redox coupling : NADPH-dependent reduction involves proton transfer to the γ-meso bridge, monitored via stopped-flow kinetics (kcat ~2.5 s⁻¹ for IXγ) .

- Inhibition studies : Competitive inhibitors (e.g., flavins) exploit structural mimicry of the γ-isomer’s propionate groups, providing insights into enzyme-substrate recognition .

Advanced: How can isotopic labeling (e.g., deuteration) enhance spectroscopic characterization of BVG-DME?

Answer:

Site-specific deuteration (e.g., at methine bridges or methyl groups) enables precise vibrational mode assignments:

- Resonance Raman : Deuteration at the γ-meso position shifts C–H out-of-plane modes by ~15 cm⁻¹, aiding conformational analysis .

- NMR : ¹³C-labeled BVG-DME reveals rotational barriers (ΔG‡ ~50 kJ/mol) for methine bridge dynamics via variable-temperature experiments .

These methods are critical for mapping conformational landscapes relevant to photodynamic or redox applications.

Basic: What are the key steps for validating the purity of synthesized BVG-DME?

Answer:

Validation involves:

HPLC-UV/Vis : Confirm single peak elution at λ = 375 nm.

High-resolution MS : Match observed m/z (611.2750 for C₃₃H₃₈N₄O₆⁺) with theoretical mass (deviation <2 ppm) .

TLC : Rf ~0.6 (silica gel, chloroform/methanol 9:1), with no secondary spots after iodine staining .

¹H NMR : Characteristic vinyl proton signals at δ 6.2–6.4 ppm and methyl ester singlets at δ 3.6–3.7 ppm .

Advanced: What contradictions exist in the literature regarding BVG-DME’s biological activity, and how can they be resolved?

Answer:

Contradictions arise in studies of BVG-DME’s role as a signaling molecule. For example:

- Pro- vs. anti-oxidant effects : Some reports suggest BVG-DME scavenges superoxide via Mn³⁺/Mn⁴⁺ redox cycling , while others implicate pro-oxidant activity under UV light . Resolution requires context-specific assays (e.g., EPR spin trapping for ROS quantification) .

- Developmental signaling : In Xenopus embryos, BVG-DME rescues UV-induced axis defects, but photo-transformed derivatives may confound results. Controlled dark/light conditions and HPLC-purified standards are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.